4-Chloro-8-iodoquinazoline
Overview
Description
4-Chloro-8-iodoquinazoline is a halogen-substituted quinazoline, a class of compounds known for their diverse biological activities. The presence of chlorine and iodine atoms on the quinazoline ring system suggests potential for various chemical reactions and biological interactions. While the specific compound 4-Chloro-8-iodoquinazoline is not directly mentioned in the provided papers, related compounds have been synthesized and evaluated for their biological activities, such as antiplasmodial, antitumor, and other pharmacological properties .
Synthesis Analysis
The synthesis of halogen-substituted quinazolines, including those related to 4-Chloro-8-iodoquinazoline, typically involves multi-step reactions. For instance, a microwave-assisted Suzuki-Miyaura cross-coupling approach has been used to synthesize 4-aryl-substituted 2-trichloromethylquinazoline derivatives . Another study describes the synthesis of 4-anilino-2-trichloromethylquinazolines from 4-chloro-2-trichloromethylquinazoline using a solvent-free procedure . Additionally, selective stepwise substitution of halogens in quinoline derivatives has been reported, which could be relevant for the synthesis of 4-Chloro-8-iodoquinazoline .
Molecular Structure Analysis
The molecular structure of halogen-substituted quinazolines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the 8-iodoquinolinium ion has been described as almost planar, and its interactions with solvent molecules and ions have been detailed . These structural features are important for understanding the reactivity and potential binding interactions of the compound.
Chemical Reactions Analysis
Halogen atoms on quinazoline rings are reactive sites that can undergo various chemical reactions. For instance, the successive substitution of halogens by aryl groups in cross-coupling reactions has been explored . Nucleophilic substitution reactions of chloroquinolines with heterocyclic amines, such as 1,2,4-triazole, have also been studied, providing insights into the reactivity of chloro-substituted quinazolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogen-substituted quinazolines are influenced by the nature and position of the halogen substituents. These properties are crucial for the compound's solubility, stability, and biological activity. For example, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline and its structural confirmation via NMR and MS spectrum provide information on the compound's chemical identity . The antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines, along with their affinity for melanin, suggests that the physical properties of these compounds are significant for their biological function .
Scientific Research Applications
Antitumor Activity
Halogen-substituted quinolines, such as 4-Chloro-8-iodoquinazoline, have been studied for their potential antitumor properties. Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines to explore their antitumor effects, particularly against murine leukemias. Some of these compounds demonstrated significant antitumor activity, highlighting the potential of halogenated quinolines in cancer treatment (Lin & Loo, 1978).
Antimicrobial Activity
The antimicrobial properties of derivatives of 4-Chloro-8-iodoquinazoline have been a focus of research as well. Mosaad et al. (2004) reported that compounds with a structure incorporating 2-(4-chlorophenyl)-6-iodoquinazoline exhibited marked activity against specific strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Mosaad, Mohammed, Ahmed, & Abdel-Hamide, 2004).
Photophysical Properties
The study of photophysical properties of quinazoline derivatives is another area of interest. Mphahlele et al. (2015) investigated the reactivity of 2-aryl-4-chloro-6-iodoquinazolines and their photophysical properties. Their research provides insights into how these compounds can be used in materials science, especially in light-emitting applications (Mphahlele, Paumo, Rhyman, & Ramasami, 2015).
Antifungal Activity
In the field of antifungal research, El-Hashash et al. (2015) synthesized novel 6-iodoquinazolin-4(3H)-one derivatives, starting from compounds including 4-Chloro-8-iodoquinazoline. They evaluated these compounds for their fungicidal activities, contributing to the development of new antifungal agents (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).
Synthesis and Characterization
Patel et al. (2020) focused on the synthesis of derivatives of 4-chloro-3,4-dihydroquinazolines and their biological screening. This research is crucial for understanding the chemical properties and potential biological applications of 4-Chloro-8-iodoquinazoline and its derivatives (Patel, Vekariya, Prajapati, Patel, Patel, Shaikh, Rajani, Rajani, Shah, & Jhala, 2020).
Safety And Hazards
4-Chloro-8-iodoquinazoline is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
4-chloro-8-iodoquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-5-2-1-3-6(10)7(5)11-4-12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEUDFPLOIQUOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559800 | |
Record name | 4-Chloro-8-iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-iodoquinazoline | |
CAS RN |
125096-73-3 | |
Record name | 4-Chloro-8-iodoquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125096-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-8-iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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